7-Methoxy-1-methyl-2-tetralon

Übersicht

Beschreibung

7-Methoxy-1-methyl-2-tetralone is an organic compound with the molecular formula C12H14O2. It is a derivative of tetralone, featuring a methoxy group at the 7th position and a methyl group at the 1st position. This compound is of significant interest in the field of organic chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, including opioid analgesics like dezocine .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1-methyl-2-tetralone is widely used in scientific research due to its role as an intermediate in the synthesis of pharmacologically active compounds. Its applications include:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities.

Wirkmechanismus

Target of Action

7-Methoxy-1-methyl-2-tetralone is an important intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with both opioid agonist and antagonist activity . It plays a vital role in the treatment of moderate to severe pain resulting from surgeries or cancer .

Mode of Action

Dezocine acts on opioid receptors in the central nervous system, producing analgesic effects .

Biochemical Pathways

The synthesis of 7-Methoxy-1-methyl-2-tetralone involves several steps. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .

Pharmacokinetics

The continuous-flow synthesis of 7-methoxy-1-methyl-2-tetralone has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests that the compound can be efficiently produced and may have good bioavailability.

Result of Action

The primary result of the action of 7-Methoxy-1-methyl-2-tetralone is the production of Dezocine, an opioid analgesic. Dezocine has been shown to effectively treat moderate to severe pain .

Action Environment

The action of 7-Methoxy-1-methyl-2-tetralone can be influenced by various environmental factors. For instance, the continuous-flow synthesis of 7-Methoxy-1-methyl-2-tetralone has been shown to offer significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Biochemische Analyse

Biochemical Properties

It is known to be an essential intermediate in the synthesis of Dezocine , indicating that it may interact with various enzymes, proteins, and other biomolecules during this process

Cellular Effects

Studies on the cellular effects of 7-Methoxy-1-methyl-2-tetralone are limited. Research has shown that it can induce apoptosis and suppress cell proliferation and migration in Hepatocellular Carcinoma (HCC) cells . It influences cell function by regulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 7-Methoxy-1-methyl-2-tetralone involves suppression of c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells . This suggests that it exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound can inhibit the proliferation of HepG2 cells in a time- and concentration-dependent manner .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-2-tetralone typically involves the methylation of 7-Methoxy-2-tetralone. One common method includes the use of methyl iodide and a base such as N,N-diisopropylethylamine in dichloromethane. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, resulting in the formation of 7-Methoxy-1-methyl-2-tetralone with a high yield .

Industrial Production Methods

In industrial settings, continuous-flow synthesis is often employed for the production of 7-Methoxy-1-methyl-2-tetralone. This method offers several advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves the use of coiled flow reactors and can achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1-methyl-2-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like methyl iodide and bases such as N,N-diisopropylethylamine are used for methylation reactions.

Major Products

The major products formed from these reactions include various derivatives of tetralone, such as alcohols, ketones, and substituted tetralones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Methoxy-2-tetralone: A precursor in the synthesis of 7-Methoxy-1-methyl-2-tetralone.

6-Methoxy-1-tetralone: Another methoxy-substituted tetralone with different substitution patterns.

5-Methoxy-1-tetralone: Similar structure but with the methoxy group at the 5th position.

Uniqueness

7-Methoxy-1-methyl-2-tetralone is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of certain pharmacologically active compounds. Its high yield and purity in continuous-flow synthesis further enhance its significance in industrial applications .

Biologische Aktivität

7-Methoxy-1-methyl-2-tetralone (CAS No. 1204-23-5) is a compound belonging to the class of tetralones, which are aromatic ketones derived from tetralin. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the realms of analgesia, anti-inflammatory responses, and antitumor effects.

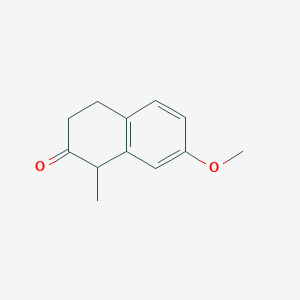

Chemical Structure and Properties

The chemical structure of 7-Methoxy-1-methyl-2-tetralone is characterized by a fused bicyclic system with a methoxy group at the seventh position and a methyl group at the first position. Its molecular formula is . The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that 7-Methoxy-1-methyl-2-tetralone exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and migration, specifically in hepatocellular carcinoma (HCC) cells. The compound induces apoptosis in HCC cells by modulating various signaling pathways.

Key Findings:

- Cell Proliferation Inhibition : At concentrations ranging from 31.25 μM to 1000 μM, 7-Methoxy-1-methyl-2-tetralone significantly inhibited the proliferation of HepG2 and LO2 cells over 48 hours .

- Apoptotic Induction : The compound was shown to induce apoptosis in HepG2 cells at concentrations of 40 μM, 100 μM, and 250 μM by regulating proteins such as c-Met, p-AKT, NF-κB, MMP2, and MMP9 .

In Vivo Studies:

In animal models using BALB/c nude mice implanted with HepG2 cells, treatment with 7-Methoxy-1-methyl-2-tetralone resulted in tumor inhibition rates of:

- 40.57% at 80 mg/kg

- 51.43% at 120 mg/kg

- 79.43% at 160 mg/kg after intraperitoneal administration over a period of 19 days .

Analgesic and Anti-inflammatory Properties

The structural similarity of 7-Methoxy-1-methyl-2-tetralone to opioid compounds suggests potential interactions with opioid receptors, making it a candidate for pain management therapies. Preliminary studies indicate that derivatives of this compound may possess analgesic properties comparable to traditional opioids.

The analgesic effects are hypothesized to be mediated through modulation of pain pathways involving opioid receptors, although detailed mechanistic studies are still needed.

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antitumor | Inhibits proliferation and induces apoptosis in HCC cells; significant tumor growth inhibition in vivo |

| Analgesic | Potential interaction with opioid receptors; further studies required for confirmation |

| Anti-inflammatory | Preliminary evidence suggests involvement in anti-inflammatory pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of 7-Methoxy-1-methyl-2-tetralone:

- Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in decreased levels of NF-κB and matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

- Synthesis and Derivatives : This compound serves as an important intermediate in the synthesis of cinchonidine, an alkaloid known for its antimalarial properties. Its role in synthetic pathways highlights its significance in drug development.

- Potential Applications : Ongoing research is investigating the use of this compound in creating various pharmaceuticals, particularly those targeting pain management and cancer therapy.

Eigenschaften

IUPAC Name |

7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIWPPSNJSVFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305388 | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-23-5 | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.